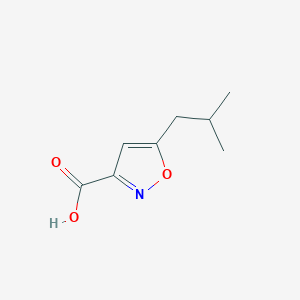

5-Isobutylisoxazole-3-carboxylic acid

Übersicht

Beschreibung

5-Isobutylisoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C8H11NO3. It is part of the isoxazole family, which is known for its significant biological and chemical properties. Isoxazoles are five-membered rings containing one nitrogen and one oxygen atom, making them valuable in various fields, including medicinal chemistry and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutylisoxazole-3-carboxylic acid typically involves the cyclization of β-keto hydroxamic acids. One common method includes the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . Another method employs hydrochloric acid to mediate the cyclization of N,O-diBoc-protected β-keto hydroxamic acids .

Industrial Production Methods: Industrial production methods for isoxazole derivatives often utilize metal-free synthetic routes to avoid the drawbacks of metal-catalyzed reactions, such as high costs and toxicity. These methods are eco-friendly and involve fewer steps, making them suitable for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: 5-Isobutylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Substitution reactions may involve reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of IBICA against various cancer cell lines. For instance, research has shown that derivatives of isoxazole compounds exhibit selective cytotoxicity towards malignant cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.

- Case Study : A study demonstrated that IBICA derivatives had significant cytotoxic effects on breast cancer cell lines (MCF-7), indicating its potential as a chemotherapeutic agent .

Peptide Synthesis

IBICA has also been explored in the realm of peptide synthesis. Its unique structure allows it to act as a building block for creating novel peptides with enhanced biological activities.

- Application : The incorporation of IBICA into peptide chains can lead to the development of peptidomimetics, which are promising candidates for therapeutic agents due to their ability to mimic natural peptides while exhibiting improved stability and bioactivity .

Therapeutic Potential

The therapeutic applications of IBICA are diverse:

- Anticancer Agents : Due to its cytotoxic properties against tumor cells, IBICA is being investigated as a potential anticancer drug.

- Antimicrobial Activity : Preliminary studies suggest that isoxazole derivatives may possess antimicrobial properties, making them candidates for developing new antibiotics.

Data Table: Summary of Applications and Findings

Wirkmechanismus

The mechanism of action of 5-Isobutylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

- 3-Isobutylisoxazole-5-carboxylic acid

- 5-Isobutyl-3-isoxazolecarboxylic acid

Comparison: 5-Isobutylisoxazole-3-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic accessibility .

Biologische Aktivität

5-Isobutylisoxazole-3-carboxylic acid (IBICA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen atoms. The presence of the isobutyl group enhances its lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of IBICA generally involves the reaction of isoxazole derivatives with carboxylic acids or their derivatives. Various synthetic routes have been explored, including:

- Condensation reactions : Combining isobutyl derivatives with isoxazole precursors.

- Functional group transformations : Modifying existing isoxazole compounds to introduce the carboxylic acid functionality.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of IBICA. For instance, it has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | High |

| Pseudomonas aeruginosa | Low |

Anti-inflammatory Effects

Research indicates that IBICA may possess anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Neuroprotective Properties

Recent investigations into the neuroprotective effects of IBICA have shown promise. It appears to modulate pathways involved in oxidative stress and apoptosis, which are critical in neurodegenerative diseases such as Alzheimer's and Parkinson's. In animal models, treatment with IBICA has resulted in reduced neuronal damage and improved cognitive function.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by researchers at a university laboratory evaluated the antimicrobial efficacy of IBICA against a panel of pathogenic bacteria. Results indicated that IBICA exhibited significant inhibitory effects on E. coli and S. aureus, suggesting its potential as an antibacterial agent .

- Inflammation Model : In a controlled study involving lipopolysaccharide-induced inflammation in mice, administration of IBICA resulted in a marked reduction in inflammatory markers compared to control groups. This supports its role as a potential therapeutic agent for inflammatory diseases .

- Neuroprotection Research : A recent publication highlighted the neuroprotective effects of IBICA in a rodent model of induced oxidative stress. The findings suggested that IBICA treatment led to decreased levels of oxidative stress markers and improved behavioral outcomes .

Eigenschaften

IUPAC Name |

5-(2-methylpropyl)-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5(2)3-6-4-7(8(10)11)9-12-6/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMDISUDXFJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360695 | |

| Record name | 5-isobutylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150517-80-9 | |

| Record name | 5-isobutylisoxazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.